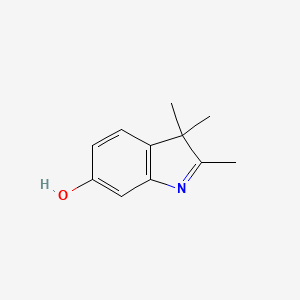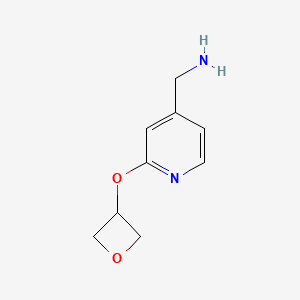
Liensinine diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liensinine diperchlorate is an isoquinoline alkaloid extracted from the embryonic seeds of the sacred lotus (Nelumbo nucifera Gaertn). This compound is known for its diverse biological activities, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation properties . It is also recognized for its ability to inhibit late-stage autophagy by blocking autophagosome-lysosome fusion .
Preparation Methods
Liensinine diperchlorate is primarily extracted from the seed embryo of Nelumbo nucifera Gaertn. The extraction process involves isolating the alkaloid from the plant material, followed by purification steps to obtain the compound in its pure form . Industrial production methods typically involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Liensinine diperchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoquinoline structure of the compound .
Scientific Research Applications
Liensinine diperchlorate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of autophagy and mitophagy inhibition . In biology, it is used to investigate its effects on cell proliferation, migration, and apoptosis . In medicine, this compound has shown potential as a therapeutic agent for conditions such as cancer, hypertension, and pulmonary fibrosis . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of liensinine diperchlorate involves the inhibition of late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes . This inhibition leads to the accumulation of autophagosomes and the disruption of cellular homeostasis. The compound also affects various signaling pathways, including the p38 MAPK pathway and the JNK signaling pathway, which are involved in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Liensinine diperchlorate is similar to other isoquinoline alkaloids, such as liensinine and artemisitene. it is unique in its ability to inhibit late-stage autophagy and mitophagy . Other similar compounds include liensinine perchlorate and artemisitene, which also exhibit anti-cancer activities and are used in combination with this compound for synergistic effects .
Properties
Molecular Formula |
C37H44Cl2N2O14 |
|---|---|
Molecular Weight |
811.7 g/mol |
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
InChI |
InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31?;;/m1../s1 |
InChI Key |
BGUPXKYVHOSZPY-JEAINSHJSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)

![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)

![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)
![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)


![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)
